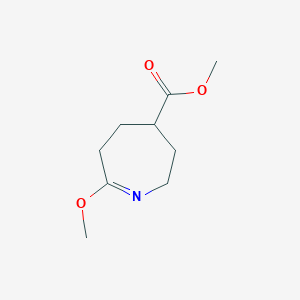
(3,3-Difluorocyclobutyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Difluorocyclobutyl)methanesulfonamide” is a chemical compound with the molecular formula C5H9F2NO2S . It has a molecular weight of 185.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(3,3-Difluorocyclobutyl)methanesulfonamide” is 1S/C5H9F2NO2S/c6-5(7)1-4(2-5)3-11(8,9)10/h4H,1-3H2,(H2,8,9,10) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3,3-Difluorocyclobutyl)methanesulfonamide” is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Conformation and Self-association in Solution
Research has explored the structural characteristics and self-association behaviors of related sulfonamide compounds in solution, providing insight into their chemical interactions and stability. For example, the study of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide revealed its ability to form cyclic dimers in inert solvents, indicating potential applications in molecular recognition and self-assembling materials (Sterkhova, Moskalik, & Shainyan, 2014).
Chemoselective N-Acylation Reagents
Sulfonamide derivatives have been developed as chemoselective N-acylation reagents, highlighting their utility in synthetic organic chemistry for the selective functionalization of amine groups. This chemoselectivity is crucial for creating complex molecules with high specificity, impacting drug discovery and materials science (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Electrolyte Additives for Lithium-ion Batteries
Compounds structurally related to (3,3-Difluorocyclobutyl)methanesulfonamide have been investigated as electrolyte additives to enhance the performance of lithium-ion batteries. These studies focus on improving the interfacial stability between the cathode and the electrolyte, which is essential for developing batteries with longer lifespans and higher capacities (Huang, Zheng, Fang, Pan, Wang, & Wu, 2018).
Catalysts in Organic Synthesis
Research into the catalytic applications of sulfonamide compounds has unveiled their potential in facilitating various organic reactions. For instance, methanesulfonamide and its derivatives have been utilized in Pd-catalyzed cross-coupling reactions, offering a safer and more efficient pathway to synthesize complex organic molecules, which is beneficial for pharmaceuticals and agrochemicals production (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Microbial Metabolism and Environmental Impact
Sulfonamide compounds, including methanesulfonic acid, play a role in the biogeochemical cycling of sulfur, highlighting their environmental significance. These compounds are metabolized by various aerobic bacteria, indicating their potential impact on microbial ecology and sulfur cycling in ecosystems (Kelly & Murrell, 1999).
Safety and Hazards
The safety information available indicates that “(3,3-Difluorocyclobutyl)methanesulfonamide” should be handled with caution. The compound has been assigned the signal word "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Eigenschaften
IUPAC Name |
(3,3-difluorocyclobutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO2S/c6-5(7)1-4(2-5)3-11(8,9)10/h4H,1-3H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRXSEVVBUGDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Difluorocyclobutyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2883010.png)
![N-[3-(4-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2883011.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2883017.png)

![2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2883021.png)



![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2883027.png)

![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]-N-(furan-3-ylmethyl)prop-2-enamide](/img/structure/B2883029.png)